

# Fentiazac Demonstrates Superior Efficacy Over Placebo in Alleviating Acute Tendinitis

Author: BenchChem Technical Support Team. Date: December 2025



A pivotal double-blind, placebo-controlled clinical trial has provided evidence for the effectiveness of **Fentiazac** in the treatment of acute tendinitis. The study reveals that **Fentiazac**, a non-steroidal anti-inflammatory drug (NSAID), is significantly more effective than a placebo in reducing pain and improving patient outcomes. This guide offers a detailed comparison based on the available experimental data, outlines the study's methodology, and illustrates the relevant biological and experimental pathways.

## **Comparative Efficacy Data**

The clinical trial conducted by López (1982) demonstrated a clear therapeutic advantage for **Fentiazac** over placebo in the management of acute nonarticular rheumatism, including tendinitis.[1] While the full quantitative data from the study is not publicly available, the published abstract confirms that **Fentiazac** was statistically superior to the placebo across several key efficacy endpoints.



| Efficacy Parameter                | Fentiazac                  | Placebo              | Outcome                            |
|-----------------------------------|----------------------------|----------------------|------------------------------------|
| Movement-Induced Pain             | Significant<br>Improvement | Minimal Improvement  | Fentiazac was significantly better |
| Pressure-Induced Pain             | Significant<br>Improvement | Minimal Improvement  | Fentiazac was significantly better |
| Patient's Therapeutic<br>Rating   | Favorable                  | Unfavorable          | Fentiazac was significantly better |
| Physician's<br>Therapeutic Rating | Favorable                  | Unfavorable          | Fentiazac was significantly better |
| Incidence of Side<br>Effects      | Similar to Placebo         | Similar to Fentiazac | Both were well tolerated           |

## **Experimental Protocols**

The study was a randomized, double-blind, placebo-controlled trial designed to rigorously assess the efficacy and tolerability of **Fentiazac** in an outpatient setting.

Study Population: The trial enrolled 40 adult outpatients diagnosed with acute nonarticular rheumatism, which includes conditions such as acute tendinitis.

Treatment Regimen: Participants were randomly assigned to one of two treatment groups:

- Fentiazac Group: Received 100 mg of Fentiazac, administered orally four times a day for one week.
- Placebo Group: Received an identical-looking placebo tablet, administered orally four times a day for one week.

Blinding: To prevent bias, both the patients and the administering physicians were unaware of the treatment allocation (double-blind).

Efficacy Assessment: The primary measures of efficacy were improvements in:

Pain induced by movement.



- Pain induced by pressure on the affected area.
- Overall therapeutic effect as rated by both the patient and the physician.

Safety Assessment: The incidence and nature of any side effects were monitored and compared between the two groups.

## **Experimental Workflow**

The following diagram illustrates the workflow of the clinical trial comparing **Fentiazac** and placebo.



Click to download full resolution via product page



Check Availability & Pricing

Clinical trial workflow for Fentiazac vs. Placebo.

## **Mechanism of Action: NSAID Signaling Pathway**

**Fentiazac**, as a non-steroidal anti-inflammatory drug, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.



Click to download full resolution via product page



#### Simplified signaling pathway of **Fentiazac**.

In summary, the available evidence strongly supports the use of **Fentiazac** as an effective short-term treatment for acute tendinitis, offering significant pain relief and functional improvement compared to a placebo, with a comparable safety profile. The mechanism of action is well-understood and targets a key pathway in the inflammatory process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Treatment of acute tendinitis and bursitis with fentiazac--a double-blind comparison with placebo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fentiazac Demonstrates Superior Efficacy Over Placebo in Alleviating Acute Tendinitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092943#efficacy-of-fentiazac-compared-to-placebo-in-acute-tendinitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com